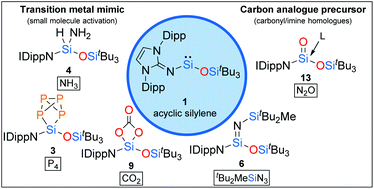Oxidation reactions of a versatile, two-coordinate, acyclic iminosiloxysilylene†
Dalton Transactions Pub Date: 2020-04-30 DOI: 10.1039/D0DT01522A
Abstract
Due to their outstanding reactivity, acyclic silylenes have emerged as attractive organosilicon alternatives for transition metal complexes on the way to metal-free catalysis. However, exploration of their reactivity is still in its infancy, as only a few derivatives of this unique compound class have been isolated so far. Here, we present the results of an extensive reactivity investigation of the previously reported acyclic iminosiloxysilylene 1. Divalent silylene 1 proved to be a versatile building block for a plethora of novel organosilicon compounds. Thus, not only the activation of the rather challenging targets NH3 and P4 could be achieved, but also the conversion into a reactive donor-free silaimine, which itself turned out to be a useful reagent for small molecule activation. In addition, 1 served as an excellent precursor for gaining access to donor-stabilized heavier carbonyl compounds. Our results thus provide further insights into the chemistry of low-valent silicon at the interface between carbon and transition metals.


Recommended Literature
- [1] Novel self-assembled supramolecular architectures of Mn(ii) ions with a hybrid pyrazine–bipyridine ligand†‡
- [2] Thermoresistive properties of p-type 3C–SiC nanoscale thin films for high-temperature MEMS thermal-based sensors†
- [3] The mechanism of metallic corrosion. A view suggested by Whitby's recent papers
- [4] Inside front cover
- [5] A challenging Heck reaction of maleimides†
- [6] Aligned macroporous monoliths with intrinsic microporosity via a frozen-solvent-templating approach†
- [7] Assembly of multi-walled carbon nanotubes–ZnSe quantum dot hybrids for a paeonol electrochemical sensor
- [8] Determination of lead in soil by graphite furnace atomic-absorption spectrometry with the direct introduction of slurries
- [9] Tellurene: its physical properties, scalable nanomanufacturing, and device applications
- [10] Fabrication of mesoporous carbon supported Ni–Mo catalysts for the enhanced conversion of glucose to ethylene glycol†










